molecular formula C6H15NO B3388876 5-(Methylamino)pentan-2-ol CAS No. 89585-19-3

5-(Methylamino)pentan-2-ol

Cat. No.: B3388876
CAS No.: 89585-19-3
M. Wt: 117.19 g/mol
InChI Key: GABQQRQJSZXOTR-UHFFFAOYSA-N
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Description

5-(Methylamino)pentan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solid State Structural Analysis

A study conducted by Żabiński, Maciejewska, and Wolska (2010) involved the solid-state analysis of crystalline forms and polycrystalline powder samples related to compounds structurally similar to 5-(Methylamino)pentan-2-ol, using X-ray diffraction and CP/MAS NMR spectroscopy. This research is indicative of the application of this compound in structural chemistry and materials science (Żabiński, Maciejewska, & Wolska, 2010).

Medicinal Chemistry and Drug Metabolism

Zhuo et al. (2016) described the use of a compound structurally related to this compound in the development of inhibitors for the hepatitis C virus. This highlights its potential application in medicinal chemistry and drug metabolism, specifically in the development of antiviral drugs (Zhuo et al., 2016).

Spectroscopic Characterization

Westphal et al. (2012) focused on the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of designer drugs including compounds similar to this compound. This study underlines the significance of this compound in analytical chemistry, particularly in the field of forensic science (Westphal et al., 2012).

Catalytic Activity

Carvalho, Ferreira, and Herrmann (2006) explored the catalytic activity of certain metal centers in reactions involving compounds related to this compound. This indicates its utility in catalysis, particularly in organic synthesis and chemical engineering (Carvalho, Ferreira, & Herrmann, 2006).

Dermatological Applications

Faergemann et al. (2005) discussed the use of pentane-1,5-diol, a related compound, as a percutaneous absorption enhancer in dermatology. This suggests potential applications of this compound in dermatological formulations and skin penetration enhancement (Faergemann et al., 2005).

Properties

IUPAC Name

5-(methylamino)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(8)4-3-5-7-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQQRQJSZXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624134
Record name 5-(Methylamino)pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89585-19-3
Record name 5-(Methylamino)pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylamino)pentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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